3-(2-Nitrophenoxy)oxetane
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Overview
Description
“3-(2-Nitrophenoxy)oxetane” is a chemical compound . Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C3H6O, having a four-membered ring with three carbon atoms and one oxygen atom . The term “an oxetane” or “oxetanes” refer to any organic compound containing the oxetane ring .
Synthesis Analysis
Oxetanes can be synthesized through various methods. One well-known method of preparation is the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another possible reaction to form an oxetane ring is the Paternò–Büchi reaction . The oxetane ring can also be formed through diol cyclization .Molecular Structure Analysis
The molecular structure of oxetanes has been elucidated by X-ray diffraction . Oxetanes are high-energy oxygen-containing non-aromatic heterocycles .Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For example, the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the convenient formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .Physical And Chemical Properties Analysis
Oxetanes have unique physical and chemical properties. They are small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have low molecular weight, high polarity, and marked three-dimensionality .Scientific Research Applications
Medicinal Chemistry Applications
a. Kinase Inhibitors: Oxetanes have gained attention as potential kinase inhibitors. Modulating kinase activity is crucial for treating various human illnesses, making this application particularly promising . Researchers are exploring derivatives containing the oxetane group to expand chemical space and identify novel kinase inhibitors.
Synthetic Chemistry and Oxetane Formation
a. Epoxide Opening with Trimethyloxosulfonium Ylide: Okuma et al. demonstrated that increasing the equivalents of trimethyloxosulfonium iodide allows access to the oxetane motif from carbonyl compounds. The process involves initial epoxide formation followed by ring opening. Fitton et al. expanded this method to incorporate alkyl substituents, yielding a range of oxetane derivatives. Notably, enantioenriched chiral oxetanes can be accessed with full retention of enantiomeric purity .
b. Ring Expansion and Subsequent Barriers: Computational studies indicate that moderate heating is required for oxetane ring formation from epoxides. Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP). Chiral oxetanes can be transformed into chiral THFs with conservation of enantiomeric purity .
Cross-Coupling of Oxetane Building Blocks
Carreira’s oxetan-3-one has been explored in cross-coupling reactions, expanding the synthetic toolbox for oxetane-based compounds .
Safety and Hazards
The safety data sheet for a similar compound, 3-(2-Fluoro-6-nitrophenoxy)oxetane, provides some insights into the potential hazards of 3-(2-Nitrophenoxy)oxetane . It is advised to handle the substance with care, avoid inhalation, skin and eye contact, and to use appropriate personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
Oxetanes in general have been employed to improve drugs’ physicochemical properties . They are known to interact with various biological targets depending on their specific chemical structure and functional groups .
Mode of Action
For instance, they can act as bioisosteres for dimethyl and carbonyl groups, and are more metabolically stable and lipophilicity neutral . Oxetanes are also electron-withdrawing groups, reducing the basicity of adjacent nitrogen atoms, which may subtly modulate the overall lipophilicity of a drug .
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions such as epoxide ring opening . They can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening .
Pharmacokinetics
Oxetanes in general are known to be more metabolically stable and lipophilicity neutral, which could potentially influence their bioavailability .
Result of Action
Oxetanes are known to have a significant spectrum of biological activities . They are used in medicinal chemistry due to their high-energy oxygen-containing non-aromatic heterocyclic structure .
Action Environment
The stability and reactivity of oxetanes can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
properties
IUPAC Name |
3-(2-nitrophenoxy)oxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJAKXHDKKDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenoxy)oxetane |
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